molecular formula C19H21N3O3S B2985659 N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide CAS No. 899997-13-8

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide

Cat. No. B2985659
CAS RN: 899997-13-8
M. Wt: 371.46
InChI Key: KKFFYBBWCMHJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide” is a chemical compound with the linear formula C17H16N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

While specific synthesis methods for “N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide” are not available, similar compounds have been synthesized using N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of “N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide” can be analyzed using various spectroscopic techniques. These include nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide” can be determined using various analytical techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

This compound, due to its structural similarity with known nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, exhibits potential anti-inflammatory and analgesic properties . The indole moiety present in the compound is a common feature in many biologically active molecules, including those with anti-inflammatory activity. This suggests that the compound could be used in the treatment of inflammatory diseases such as rheumatoid arthritis and for pain relief.

Neuromodulation

Indole derivatives, including this compound, are known to play a role in the central nervous system. They are involved in the regulation and modulation of processes such as sleep, cognition, memory, temperature regulation, and behavior . This indicates potential applications in treating neurological disorders or in creating drugs that can modulate these processes.

Anticancer Properties

Indole derivatives have been studied for their potential in cancer treatment. The compound’s ability to induce cell-cycle arrest suggests it could be used as a chemotherapeutic agent . Its structure could interfere with the proliferation of cancer cells, making it a candidate for further research in oncology.

Antimicrobial and Antibacterial Activities

The compound’s indole core is a structure found in many molecules with antimicrobial and antibacterial properties . This suggests that it could be developed into treatments for various bacterial infections, contributing to the fight against antibiotic-resistant strains.

Tubulin Polymerization Inhibition

Some indole derivatives have been shown to inhibit tubulin polymerization, an essential process for cell division . This compound could potentially be developed into a new class of tubulin inhibitors, which are used in cancer therapy to prevent the growth and spread of cancer cells.

properties

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(15-6-2-1-3-7-15)20-12-13-26(24,25)22-11-10-16-14-21-18-9-5-4-8-17(16)18/h1-9,14,21-22H,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFFYBBWCMHJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide

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